3-Chloro-N-(3-chloropropyl)-4-methylaniline

Description

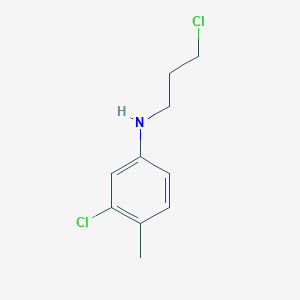

Chemical Structure: 3-Chloro-N-(3-chloropropyl)-4-methylaniline (CAS: 333985-68-5) is a chlorinated aromatic amine featuring a 4-methylaniline core substituted with a 3-chloropropyl group at the nitrogen atom (Fig. 1). Its molecular formula is C₁₀H₁₄Cl₂N, with a molecular weight of 234.13 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in the preparation of polyamide and polyimide derivatives.

Properties

IUPAC Name |

3-chloro-N-(3-chloropropyl)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHACWMJUKUJBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470840 | |

| Record name | 3-Chloro-N-(3-chloropropyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333985-68-5 | |

| Record name | 3-Chloro-N-(3-chloropropyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-chloropropyl)-4-methylaniline typically involves the reaction of 4-methylaniline with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-chloropropyl)-4-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The aniline ring can be oxidized to form quinone derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Quinone derivatives are formed.

Reduction Reactions: Amines are the major products.

Scientific Research Applications

Agricultural Applications

Pesticide Intermediate

3-Chloro-N-(3-chloropropyl)-4-methylaniline serves as an intermediate in the synthesis of agrochemicals. It is particularly noted for its role in developing herbicides and insecticides. The compound's structural properties enable it to interact effectively with biological systems, making it a valuable component in formulations aimed at pest control.

Case Study: Efficacy in Pest Control

Research has demonstrated that formulations containing this compound exhibit significant efficacy against various agricultural pests. For instance, studies show that it can effectively control populations of common pests such as aphids and whiteflies, leading to improved crop yields.

Pharmaceutical Applications

Drug Synthesis Intermediate

The compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing various therapeutic agents. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties.

Case Study: Synthesis of Analgesics

A notable application involves the synthesis of analgesics where this compound acts as a precursor. Research indicates that derivatives synthesized from this compound demonstrate promising results in pain relief models, warranting further investigation into their clinical applications.

Chemical Synthesis

Dye and Pigment Production

In the chemical industry, this compound is used as an intermediate in the production of dyes and pigments. Its chlorinated structure allows for various modifications that enhance color stability and intensity.

Data Table: Applications Overview

| Application Area | Specific Use | Example Compound/Process |

|---|---|---|

| Agriculture | Pesticide Intermediate | Herbicides, Insecticides |

| Pharmaceuticals | Drug Synthesis Intermediate | Analgesics |

| Chemical Synthesis | Dye and Pigment Production | Organic Pigments |

Environmental Impact and Safety

While this compound has significant applications, its environmental impact must be assessed. Studies indicate potential toxicity to aquatic organisms, prompting regulatory scrutiny regarding its use in agricultural formulations.

Case Study: Ecotoxicity Assessment

Environmental assessments have shown varying levels of ecotoxicity associated with this compound. For example, laboratory studies indicate that it may affect non-target species in aquatic ecosystems, necessitating careful application practices to mitigate risks.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-chloropropyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The chloro groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The aniline ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their activity and stability.

Comparison with Similar Compounds

Substituent Variations on the Aniline Core

The following table compares 3-Chloro-N-(3-chloropropyl)-4-methylaniline with analogs differing in substituent positions and functional groups:

Key Observations :

- Substituent Position : The position of the chlorine atom (C3 vs. C4) and methyl group (C4 vs. C2) significantly influences steric and electronic properties. For example, the C3-Cl substituent in the target compound enhances electrophilic reactivity compared to C4-Cl analogs .

- N-Substituent Effects : The 3-chloropropyl group (-CH₂CH₂CH₂Cl) increases hydrophobicity and steric bulk compared to smaller groups like propanamide (-CONHC₃H₇) or methoxybenzyl (-CH₂C₆H₄OMe). This affects solubility and reaction kinetics in cross-coupling reactions .

Physicochemical Properties

Limited data exist for the target compound, but comparisons with analogs reveal trends:

| Property | This compound | 3-Chloro-N-(4-methoxybenzyl)-4-methylaniline | 3-Chloro-N-(4-methylphenyl)propanamide |

|---|---|---|---|

| LogP (Predicted) | ~4.5 (estimated) | 4.34 | 2.8 |

| Water Solubility | Low | Low | Moderate |

| Melting Point | Not reported | Not reported | 120–122°C |

Notes:

Biological Activity

3-Chloro-N-(3-chloropropyl)-4-methylaniline, also known by its CAS number 333985-68-5, is an organic compound belonging to the class of substituted anilines. Its structure features multiple chlorine substituents and a propyl chain, which may influence its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C10H12Cl2N. The presence of chlorine atoms in the structure is significant as it often enhances biological activity through various mechanisms, including increased lipophilicity and altered binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cellular systems. Such interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can affect cellular proliferation and survival.

- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, potentially influencing processes such as apoptosis and cell cycle progression.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains.

- Anticancer Activity : There is evidence supporting its potential as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

- Toxicological Profile : While it shows promise in therapeutic applications, it is essential to consider its toxicological effects. Some studies classify similar compounds as carcinogenic or mutagenic under specific conditions .

Research Findings and Case Studies

A review of available literature reveals various studies highlighting the biological activity of this compound:

- Antiproliferative Effects :

- Mechanistic Insights :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-N-(3-chloropropyl)-4-methylaniline in laboratory settings?

A common method involves nucleophilic substitution or reductive amination. For example, analogous chloro-aniline derivatives are synthesized via coupling reactions using 3-chloroaniline intermediates and halogenated alkylating agents under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile). Purification typically employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .

Q. How should researchers characterize the purity and structure of this compound?

Standard characterization includes:

Q. What safety protocols are critical when handling this compound?

Substituted anilines can exhibit acute toxicity. Use QSAR models to predict toxicity (e.g., logP and ELUMO parameters). For example, 4-methylaniline has a log1/LC50 of 2.91 in Cyprinus carpio, suggesting moderate aquatic toxicity. Always use fume hoods, nitrile gloves, and avoid skin contact .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic properties of this compound?

Apply hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation functional) to model electronic structure. This method reduces average absolute deviation in thermochemical properties to 2.4 kcal/mol. Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) refine predictions for dipole moments and HOMO-LUMO gaps .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

If enzymatic assay results conflict, perform:

- Dose-response curves with triplicate measurements to assess IC50 reproducibility.

- Molecular docking (e.g., AutoDock Vina) to validate binding modes against targets like MurA enzyme.

- Metabolite profiling to rule out off-target effects or degradation products .

Q. How do environmental factors influence the stability of this compound?

Stability studies should test:

- pH effects : Use buffers (pH 3–11) to identify hydrolysis-prone conditions.

- Temperature : Accelerated degradation studies at 40–60°C to model long-term storage.

- Salt additives : Inorganic salts (e.g., LiCl) may stabilize the compound in solution, as seen in analogous methoxypropyl-aniline systems .

Q. What structural modifications enhance selectivity in enzyme inhibition applications?

Structure-activity relationship (SAR) studies suggest:

- Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position to improve binding affinity.

- Varying alkyl chain length (e.g., propyl vs. benzyl) to modulate lipophilicity and membrane permeability.

- Validate modifications using in vitro kinase assays (e.g., p38 MAPK inhibition) .

Methodological Tables

Table 1. Key Parameters for Toxicity Prediction of Substituted Anilines

| Compound | logP | ELUMO | log1/LC50 (Cyprinus carpio) |

|---|---|---|---|

| 4-Methylaniline | 1.03 | -8.36 | 2.91 |

| 3-Chloro-4-nitroaniline | 2.15 | -1.52 | 4.67 (estimated) |

| Pentachlorophenol | 5.04 | - | 6.29 |

| Data adapted from QSAR studies on substituted benzenes . |

Table 2. DFT Functional Performance for Thermochemical Calculations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.